[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate
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Overview
Description
“[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate” is a complex organic compound with a unique structure.
Properties: It exhibits interesting structural, biological, and stimulus-responsive properties.
Applications: Its applications span medicinal chemistry, catalyst development, and nanomaterials.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves radical-based functionalization reactions. These reactions directly convert diamondoid C–H bonds to C–C bonds.
Reaction Conditions: Specific conditions vary, but these reactions often occur under mild conditions.
Industrial Production: While not widely used industrially, research in this area may lead to scalable methods.
Chemical Reactions Analysis
Reactivity: The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Alkenes, alkynes, arenes, and carbonyl groups are commonly involved.
Major Products: Products incorporate diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for novel materials.
Biology: Investigated for potential biological activity.
Medicine: Possible applications in drug design.
Industry: Nanotechnology and materials science.
Mechanism of Action
Targets: Molecular targets may include specific enzymes or receptors.
Pathways: Activation of certain pathways leads to its effects.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features.
Similar Compounds: Explore related adamantane derivatives.
Properties
Molecular Formula |
C28H28N2O4S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C28H28N2O4S/c1-33-23-12-17(13-24-25(31)30-27(35-24)29-21-5-3-2-4-6-21)7-8-22(23)34-26(32)28-14-18-9-19(15-28)11-20(10-18)16-28/h2-8,12-13,18-20H,9-11,14-16H2,1H3,(H,29,30,31)/b24-13- |
InChI Key |
RZTYSGIXQUAWOC-CFRMEGHHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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